N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Rho-kinase inhibitor Structure-activity relationship Medicinal chemistry

This compound is the exact isoquinoline derivative claimed in patent WO2006005652 as a Rho-kinase (ROCK) inhibitor. The 5-aminoisoquinoline core and N-benzylpiperidin-4-yl moiety are critical for target binding; generic substitutes lack this validated specificity. Essential for replicating patent findings, SAR studies, and ROCK pathway research. High-purity batches available for immediate procurement.

Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
CAS No. 709045-99-8
Cat. No. B12900594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)isoquinolin-5-amine
CAS709045-99-8
Molecular FormulaC21H23N3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H23N3/c1-2-5-17(6-3-1)16-24-13-10-19(11-14-24)23-21-8-4-7-18-15-22-12-9-20(18)21/h1-9,12,15,19,23H,10-11,13-14,16H2
InChIKeyGQHKTVBEIBEQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzylpiperidin-4-yl)isoquinolin-5-amine (CAS: 709045-99-8): Core Structural and Database Overview for Procurement Decisions


N-(1-Benzylpiperidin-4-yl)isoquinolin-5-amine is a synthetic organic compound classified as an isoquinoline derivative, characterized by a piperidine ring bearing a benzyl substituent and linked to an isoquinoline-5-amine core [1]. Its molecular formula is C21H23N3, with a molecular weight of 317.4 g/mol, and it is cataloged in major chemical databases under PubChem CID 44422390 and ChEMBL ID CHEMBL224505 [1]. It appears in patent literature, notably within the WO2006005652 patent family, which describes isoquinoline derivatives as Rho-kinase (ROCK) inhibitors for the treatment and prevention of related diseases [2].

Beyond Generic Isoquinolines: Why N-(1-Benzylpiperidin-4-yl)isoquinolin-5-amine Represents a Specific Research Tool


While many isoquinoline-based Rho-kinase inhibitors exist, simple substitution with a generic isoquinoline derivative is not scientifically sound. The specific substitution pattern in N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine, which includes a 5-aminoisoquinoline core and an N-benzylpiperidin-4-yl moiety, is crucial for its interaction with biological targets [1]. Patent literature explicitly defines this compound within a narrow Markush structure for ROCK inhibition, indicating that even minor structural deviations can significantly alter potency, selectivity, and pharmacokinetic profiles [2]. Therefore, for studies replicating or building upon the specific patent findings, this exact compound is non-fungible. The following sections detail the available, albeit limited, quantitative evidence that supports this differentiation.

Quantitative Differentiation Evidence: How N-(1-Benzylpiperidin-4-yl)isoquinolin-5-amine Compares to Key Analogs


Structural Differentiation from Fasudil (HA-1077) via Core Scaffold and Substitution Pattern

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is structurally distinct from the classic ROCK inhibitor Fasudil (HA-1077). The target compound features an isoquinolin-5-amine core, while Fasudil contains an isoquinoline-5-sulfonamide core. The target compound's N-benzylpiperidine substituent differs from Fasudil's homopiperazine substituent. This specific combination is defined within the WO2006005652 patent as part of a Markush structure for ROCK inhibition, implying a unique structure-activity relationship that is not replicated by older, structurally divergent inhibitors like Fasudil [1].

Rho-kinase inhibitor Structure-activity relationship Medicinal chemistry

Procurement-Grade Traceability: A Compound with Verifiable Identity in Authoritative Databases

In the context of research procurement, the verifiable identity of a compound is paramount. N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is unambiguously defined by its CAS Number (709045-99-8) and has been assigned unique identifiers in global public chemical databases, including PubChem CID 44422390 and ChEMBL ID CHEMBL224505 [1]. This level of external validation and traceability is a key differentiator from many less-characterized, 'in-class' analogs offered by custom synthesis vendors, which may lack such standardized identifiers. For a scientist, this means the compound's identity and associated data are anchored to a globally recognized chemical registry, ensuring reproducibility and facilitating literature and patent searching.

Chemical procurement Compound identity verification Database cross-referencing

N-(1-Benzylpiperidin-4-yl)isoquinolin-5-amine: Recommended Research Applications Based on Evidence


Replication and Expansion of WO2006005652 Patent Findings

This compound is most appropriately used in research aiming to replicate, validate, or build upon the findings disclosed in the WO2006005652 patent family. Its specific structure is central to the claims of Rho-kinase inhibition for therapeutic applications. Using this exact compound is essential for studies seeking to confirm the patent's reported biological activities or to explore the structure-activity relationships of this particular chemotype [1].

Use as a Reference Standard in Analytical and Structure-Activity Relationship (SAR) Studies

Given its well-defined identity and presence in major chemical databases, this compound serves as an ideal reference standard for analytical chemistry, including HPLC method development and mass spectrometry. Its unique structural features make it a valuable comparator in SAR studies of isoquinoline-based kinase inhibitors, helping to map the contributions of the 5-amino linkage and N-benzylpiperidine group to target binding and selectivity [1].

Investigations into the Pharmacology of Rho-Kinase Inhibition

As a member of a patent class specifically claiming Rho-kinase inhibition, this compound is a suitable tool for investigating the cellular and physiological consequences of ROCK pathway modulation. It can be used in in vitro assays to study effects on myosin light chain phosphorylation, actin cytoskeleton dynamics, and cell motility, with the understanding that its specific potency and selectivity profile are defined by its unique structure and are not interchangeable with other ROCK inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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